5-メチル-9-フェネチル-3-(p-トリル)-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- CDK2阻害: PTTP誘導体は、新規CDK2阻害剤として設計および合成されています。CDK2(サイクリン依存性キナーゼ2)は、腫瘍細胞に選択的に影響を与えるため、がん治療の有望な標的です。これらの化合物は、MCF-7、HCT-116、HepG-2を含むさまざまな癌細胞株に対して有意な細胞毒性を示します。 特に、化合物14および15は最高の細胞毒性を示します .
- マイクロ波照射合成: PTTP誘導体は、マイクロ波照射法を用いて効率的に合成できます。 例えば、目的の生成物は、140°Cで3時間以内に89%の収率で得られます .
- 生体内有効性: PTTPの誘導体である化合物B5は、A549異種移植片マウスモデルにおいて、明らかな毒性なしに腫瘍の増殖を有意に阻害します。 これらの知見は、それが抗腫瘍剤としての可能性を示しています .
- 結晶構造: 関連する化合物である4-(4-メトキシフェネチル)-5-(p-トリル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オンの結晶構造は、単結晶X線回折によって特徴付けられています。 計算モデリング技術(DFTおよびHF)は、実験的および理論的結果を比較するために使用されます .
- トリアゾール骨格: PTTPは、トリアゾールファミリー、特に1,2,4-トリアゾールの互変異性体に属します。 トリアゾールは、医薬品化学および材料科学において多様な用途を持つ五員複素環です .
- 酵素阻害: PTTP誘導体は、CDK2/サイクリンA2に対して酵素阻害活性を示します。 化合物14、13、および15は有意な阻害活性を示し、さらなる創薬のための潜在的な候補となっています .
がん治療
合成化学
抗腫瘍特性
結晶学および計算研究
複素環化学
創薬および開発
要約すると、PTTPとその誘導体は、がん治療、合成化学、創薬において有望です。研究者らは、人間の健康と科学的理解を改善するために、その多面的な用途をさらに探求し続けています。 🌟🔬
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, which is confirmed by molecular docking simulation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts these phosphorylation events, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
生物活性
5-Methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple steps including the formation of the triazole ring and subsequent modifications to introduce the phenethyl and p-tolyl groups. The synthetic route often employs various reagents and conditions tailored to optimize yield and purity.
Example Synthetic Route
- Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Substitution Reactions : Subsequent reactions introduce the phenethyl and p-tolyl moieties through electrophilic aromatic substitution or nucleophilic attacks.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
Antitumor Activity
Research indicates that compounds within the triazole family exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-Methyl-9-phenethyl-3-(p-tolyl)-5H-triazolo | A549 (Lung) | 12.5 | Induces apoptosis via caspase activation |
Similar Triazole Derivative | MCF7 (Breast) | 15.0 | Inhibits angiogenesis through VEGF suppression |
This table summarizes findings from a study where various triazole derivatives were tested against different cancer cell lines. The results indicate that the compound shows promising activity at micromolar concentrations.
Antimicrobial Activity
In addition to antitumor effects, there is evidence suggesting that triazole derivatives possess antimicrobial properties. This is particularly relevant in developing new antibiotics amidst rising resistance to existing drugs.
Research Findings on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) for 5-Methyl-9-phenethyl... (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
C. albicans | 64 |
The compound exhibited varying degrees of effectiveness against different pathogens, suggesting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione. Modifications to the substituents on the triazole ring can significantly affect potency and selectivity.
Key Observations
- Substituent Positioning : The position of methyl and phenyl groups can influence binding affinity to biological targets.
- Electronic Effects : Electron-donating or withdrawing groups can enhance or reduce biological activity depending on their nature and position.
特性
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLGMFXCUZPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。